molecular formula C9H22ClNO2 B015095 Betainealdehyde Diethylacetal Chloride CAS No. 110675-66-6

Betainealdehyde Diethylacetal Chloride

Cat. No. B015095
CAS RN: 110675-66-6
M. Wt: 211.73 g/mol
InChI Key: PJKADRIYSJAEIV-UHFFFAOYSA-M
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Description

CCI-779, also known as temsirolimus, is an ester of rapamycin and an inhibitor of the mammalian target of rapamycin (mTOR). It is an anticancer drug approved by the Food and Drug Administration for the treatment of advanced renal cell carcinoma. CCI-779 has shown promising antitumor activity in various tumor types, including breast cancer, glioma, endometrial cancer, and mantle cell lymphoma .

Mechanism of Action

The mechanism of action of CCI-779 involves the inhibition of mTOR kinase function. mTOR is a serine/threonine kinase that regulates protein synthesis, cell growth, and proliferation. CCI-779 interacts with mTOR and inhibits its kinase activity, leading to the suppression of mTOR signaling pathways . This inhibition results in decreased translation of mRNAs involved in cell cycle control, ultimately causing cell cycle arrest and reduced tumor growth .

Biochemical Analysis

Biochemical Properties

Betainealdehyde Diethylacetal Chloride is a derivative of betaine , a compound that plays a crucial role in various biochemical reactions. Betaine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of methyl groups in a variety of microorganisms . Betaine aldehyde dehydrogenase (BADH) is one such enzyme that interacts with betaine, catalyzing the oxidation of betaine aldehyde to betaine .

Cellular Effects

Betaine, from which this compound is derived, has significant effects on various types of cells and cellular processes. It is known to protect microbial cells against drought, osmotic stress, and temperature stress . Furthermore, betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Molecular Mechanism

The molecular mechanism of this compound is closely related to that of betaine. Betaine donates a methyl group to homocysteine to form methionine via the enzyme betaine-homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of this compound in animal models, studies on betaine, its derivative, have shown that it improves growth performance in production animals, particularly under increased environmental temperatures .

Metabolic Pathways

This compound is involved in the metabolic pathways of betaine. Betaine is synthesized through a two-step oxidation of choline via the intermediate betaine aldehyde .

Transport and Distribution

Dietary betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions .

Subcellular Localization

Studies on betaine aldehyde dehydrogenase (BADH), an enzyme that interacts with betaine, have shown that BADH proteins are localized to the cytosol and dot-shaped organelles in the mesophyll and bundle sheath cells of plant leaves .

Preparation Methods

The preparation of CCI-779 involves several synthetic routes and reaction conditions. One method includes the preparation of the dioxane of 5 carboxyl of 2,2,5 trimethyl 1,3 . The industrial production methods for CCI-779 are not extensively detailed in the available literature, but it generally involves the esterification of rapamycin with specific reagents under controlled conditions.

Scientific Research Applications

CCI-779 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, CCI-779 has demonstrated significant antitumor activity in preclinical models and clinical trials. It is used to inhibit mTOR kinase activity, resulting in the inhibition of cell proliferation and protein synthesis .

Comparison with Similar Compounds

properties

IUPAC Name

2,2-diethoxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKADRIYSJAEIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](C)(C)C)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616954
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110675-66-6
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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